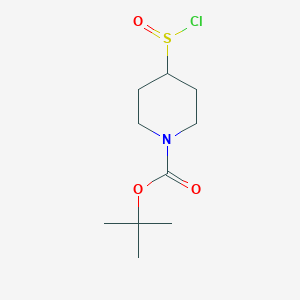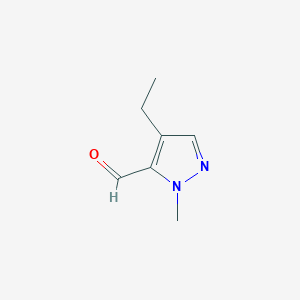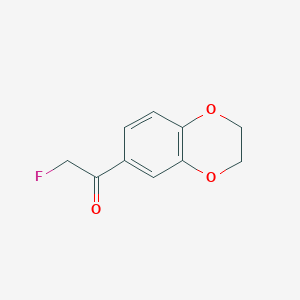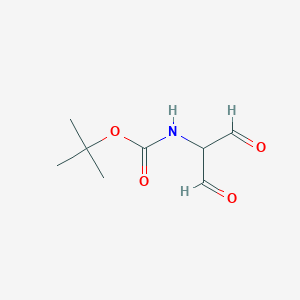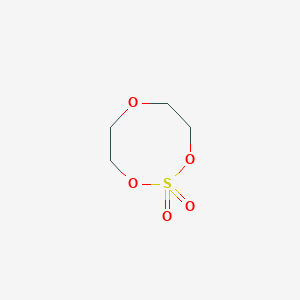
1,3,6,2lambda6-trioxathiocane-2,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,6,2lambda6-trioxathiocane-2,2-dione, also known as 1,3,6,2-tetrahydroxythiophene-2,2-dione, is an organic compound synthesized from thiophene and oxalic acid. It is a member of the thiophene family and is one of the most commonly studied compounds in organic chemistry. This compound has been studied for its potential applications in a variety of fields, including drug synthesis, catalysis, and analytical chemistry.
Wissenschaftliche Forschungsanwendungen
1,3,6,2lambda6-trioxathiocane-2,2-dione has been studied for its potential applications in a variety of fields. The compound has been studied as a potential drug target, due to its ability to interact with various enzymes and receptors. Additionally, the compound has been studied for its potential as a catalyst in organic synthesis reactions, as well as its potential to act as a chromogenic agent in analytical chemistry.
Wirkmechanismus
The mechanism of action of 1,3,6,2lambda6-trioxathiocane-2,2-dione is not yet fully understood. However, it is believed that the compound binds to certain enzymes and receptors in the body, which can lead to a variety of biochemical and physiological effects. Additionally, the compound has been shown to be able to interact with certain metal ions, which can lead to catalytic effects in certain reactions.
Biochemical and Physiological Effects
1,3,6,2lambda6-trioxathiocane-2,2-dione has been studied for its potential biochemical and physiological effects. The compound has been shown to have antifungal, antibacterial, and antiviral activity. Additionally, the compound has been shown to have antioxidant activity, which may be beneficial in reducing oxidative stress. In addition, the compound has been shown to have anti-inflammatory activity, which may be beneficial in treating a variety of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
1,3,6,2lambda6-trioxathiocane-2,2-dione has several advantages and limitations for use in laboratory experiments. One advantage of the compound is that it is relatively inexpensive and easy to synthesize. Additionally, the compound is relatively stable, which makes it suitable for use in a variety of experiments. However, the compound is not water soluble, which can limit its use in certain experiments. Additionally, the compound is not very soluble in organic solvents, which can also limit its use in certain experiments.
Zukünftige Richtungen
1,3,6,2lambda6-trioxathiocane-2,2-dione has a variety of potential applications and future directions. The compound could be further studied for its potential as a therapeutic agent, as well as its potential as a catalyst in organic synthesis reactions. Additionally, the compound could be studied for its potential as an analytical tool, as well as its potential to act as an antioxidant. Finally, the compound could be studied for its potential to interact with metal ions, as well as its potential to act as an anti-inflammatory agent.
Synthesemethoden
1,3,6,2lambda6-trioxathiocane-2,2-dione can be synthesized through a variety of methods. Commonly used synthesis methods include oxidation of thiophene with oxalic acid, oxidation of thiophene with peracids, and oxidation of thiophene with aqueous hydrogen peroxide. Oxidation of thiophene with oxalic acid is the most widely used method and involves the reaction of thiophene with oxalic acid in the presence of a base. The reaction is typically conducted at room temperature and yields 1,3,6,2lambda6-trioxathiocane-2,2-dione as the main product.
Eigenschaften
IUPAC Name |
1,3,6,2-trioxathiocane 2,2-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O5S/c5-10(6)8-3-1-7-2-4-9-10/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMIDLJKTNRRAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COS(=O)(=O)OCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6,2lambda6-Trioxathiocane-2,2-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-benzyl-3lambda6-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dione](/img/structure/B6618512.png)

![4-[5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)-2-methylbenzamide](/img/structure/B6618531.png)
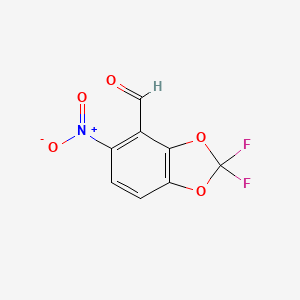
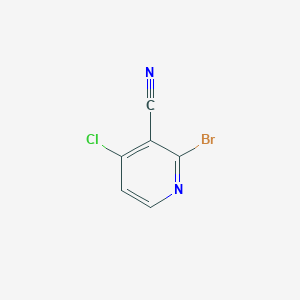
![tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate](/img/structure/B6618559.png)

